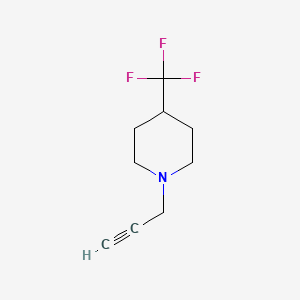

1-(2-Propynyl)-4-(trifluoromethyl)piperidine

説明

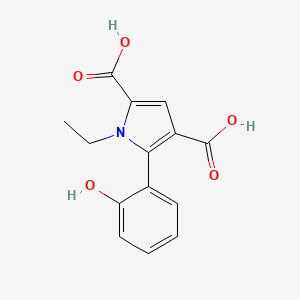

1-(2-Propynyl)-4-(trifluoromethyl)piperidine (1-P-4-TFP) is a synthetic compound derived from piperidine, a cyclic amine that is found in nature. 1-P-4-TFP is a versatile compound used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as an insecticide, and in laboratory experiments.

科学的研究の応用

Synthesis of Piperidine Alkaloids

A study by (Bariau et al., 2006) explored the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids. They successfully synthesized these analogues from 2-trifluoromethyl keto-protected 4-piperidones. This method provides a simplified route for creating new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines.

NMDA Receptor Antagonism

Research by (Wright et al., 1999) identified compounds structurally similar to certain piperidine derivatives as moderately potent and selective antagonists of the NR1A/2B subtype of NMDA receptors. They studied various substitutions on the piperidine ring, finding that certain modifications can enhance potency and selectivity for these receptors.

Stereodynamics and Perlin Effect

(Shainyan et al., 2008) conducted a study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds. Their research using NMR spectroscopies revealed insights into the conformational behavior and intramolecular interactions of these compounds.

Synthesis of Antidepressant Analogues

(Kumar et al., 2004) synthesized various derivatives of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. They evaluated these compounds for antidepressant activity, providing a new approach in the development of antidepressant drugs.

Catalytic Applications in Pharmaceutical Synthesis

The study by (Botteghi et al., 2001) discussed the use of a rhodium-catalyzed hydroformylation process in the synthesis of pharmaceuticals. They specifically synthesized intermediates for neuroleptic agents, highlighting the role of piperidine derivatives in pharmaceutical chemistry.

Ring Expansion to Create Piperidines

(Rioton et al., 2015) achieved the synthesis of 3-Substituted 2-(trifluoromethyl)piperidines by expanding (trifluoromethyl)prolinols. Their method highlights a regio- and diastereoselective approach for creating these piperidines.

特性

IUPAC Name |

1-prop-2-ynyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRYAOYLQQJFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)